2-Amino-3-cyclopropylpropanoic acid

Descripción general

Descripción

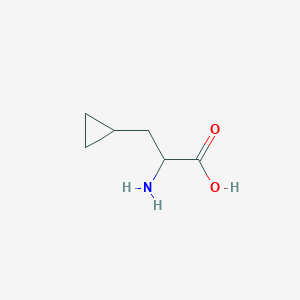

2-Amino-3-cyclopropylpropanoic acid, also known as 3-cyclopropylalanine, is an amino acid derivative with the molecular formula C6H11NO2 and a molecular weight of 129.16 g/mol . This compound is characterized by the presence of a cyclopropyl group attached to the alanine backbone, making it a unique structure among amino acids.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-cyclopropylpropanoic acid typically involves the cyclopropanation of alanine derivatives. One common method includes the use of diazomethane or diazo compounds to introduce the cyclopropyl group. The reaction is usually carried out under inert atmosphere conditions to prevent unwanted side reactions .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized conditions for yield and purity. The process often includes purification steps such as crystallization or chromatography to obtain the desired product with high purity .

Análisis De Reacciones Químicas

Types of Reactions: 2-Amino-3-cyclopropylpropanoic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

Reduction: The carboxyl group can be reduced to form alcohol derivatives.

Substitution: The cyclopropyl group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed:

Oxidation: Formation of oxo derivatives.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of various substituted cyclopropylalanine derivatives.

Aplicaciones Científicas De Investigación

2-Amino-3-cyclopropylpropanoic acid has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

Biology: Studied for its role in protein synthesis and enzyme interactions.

Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

Industry: Utilized in the production of specialized chemicals and materials.

Mecanismo De Acción

The mechanism of action of 2-Amino-3-cyclopropylpropanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The cyclopropyl group can influence the binding affinity and specificity of the compound, leading to various biological effects. The pathways involved may include modulation of enzyme activity and alteration of metabolic processes .

Comparación Con Compuestos Similares

Cyclopropylalanine: A similar compound with a cyclopropyl group attached to the alanine backbone.

Cyclopropylglycine: Another amino acid derivative with a cyclopropyl group, but attached to glycine instead of alanine.

Uniqueness: 2-Amino-3-cyclopropylpropanoic acid is unique due to its specific structure and the presence of the cyclopropyl group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .

Actividad Biológica

2-Amino-3-cyclopropylpropanoic acid (also known as 3-cyclopropylalanine) is an amino acid derivative with significant biological activity. Its unique structure, characterized by the presence of a cyclopropyl group, influences its interactions with biological systems, making it a subject of interest in various fields including medicinal chemistry and pharmacology.

- Molecular Formula : C₆H₁₁NO₂

- Molecular Weight : 129.16 g/mol

- CAS Number : 15785-52-1

The compound is synthesized through methods such as cyclopropanation of alanine derivatives, often using diazomethane under inert conditions to prevent side reactions. This process yields a product that is crucial for further biological studies and applications in drug development.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The cyclopropyl group enhances the compound's binding affinity and specificity, leading to various biological effects, including:

- Modulation of Enzyme Activity : The compound has been shown to inhibit certain enzymes involved in neurotransmitter metabolism, which can impact neurotransmitter levels and signaling pathways.

- Antiviral Activity : Research indicates that derivatives containing this compound exhibit significant antiviral properties, particularly against influenza viruses. For instance, one study found that salts of this compound demonstrated maximum virus-inhibiting activity with minimal toxicity (CC50 > 100 µM) .

Antiviral Research

Recent studies have highlighted the potential of this compound as an antiviral agent. In one notable case, compounds derived from this amino acid were tested against influenza viruses, showing promising results in inhibiting viral replication while maintaining low cytotoxicity levels .

| Compound | Activity | CC50 (µM) | IC50 (µM) |

|---|---|---|---|

| Compound 2 | Antiviral | >100 | Not specified |

| Control | None | <10 | Not applicable |

Neuropharmacology

The compound's structural similarity to alanine suggests potential roles in modulating neurotransmitter systems. Specifically, it may inhibit aminotransferases, enzymes critical for neurotransmitter degradation. This inhibition could lead to increased levels of neurotransmitters such as glutamate and GABA, making it a candidate for treating disorders like depression and anxiety .

Case Studies

- Study on Toxoplasma gondii : A research project investigated the efficacy of this compound derivatives against Toxoplasma gondii cathepsin L (TgCPL), a target for chronic toxoplasmosis treatment. The study reported improved potency against TgCPL with some derivatives achieving IC50 values as low as 115 nM .

- Fullerene Derivatives : Another study explored the use of fullerene derivatives containing residues of this compound as antiviral agents against a panel of influenza viruses. These compounds exhibited broad-spectrum activity and were effective in vitro .

Propiedades

IUPAC Name |

2-amino-3-cyclopropylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c7-5(6(8)9)3-4-1-2-4/h4-5H,1-3,7H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGUXJMWPVJQIHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80333904 | |

| Record name | 2-amino-3-cyclopropylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80333904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15785-52-1 | |

| Record name | 2-amino-3-cyclopropylpropanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80333904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The study mentions that compound 2, containing residues of salts of 2-Amino-3-cyclopropylpropanoic acid, exhibited significant antiviral activity. What is the proposed mechanism of action for this compound against influenza viruses?

A: Unfortunately, the research paper [] primarily focuses on the in vitro antiviral activity and cytotoxicity of the synthesized fullerene derivatives. The specific mechanism of action for compound 2, containing residues of salts of this compound, against influenza viruses is not elucidated in this study. Further research is needed to understand how this compound interacts with viral or cellular targets to exert its antiviral effects.

Q2: The study highlights the need for new antivirals due to emerging drug resistance. Does the research explore the potential for resistance development against fullerene derivatives like compound 2?

A: The study [] acknowledges the issue of drug resistance in influenza viruses but does not delve into investigating the potential for resistance development against the tested fullerene derivatives. This aspect requires further exploration in future studies to assess the long-term viability of these compounds as antiviral agents.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.